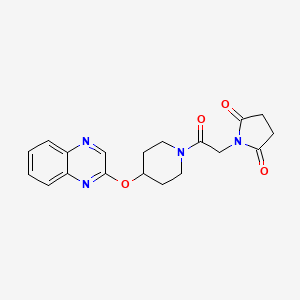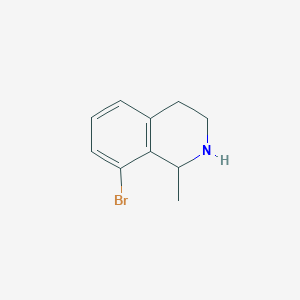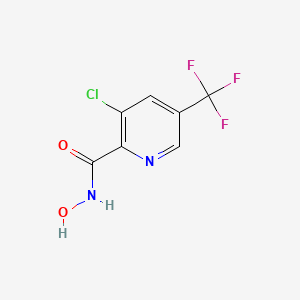![molecular formula C9H8N4O3 B2901748 [3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-YL]methanamine CAS No. 90323-86-7](/img/structure/B2901748.png)
[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-YL]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-YL]methanamine” is a compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This affords 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine . Acylation of the amino group of oxadiazoles with some acid chlorides yields the acylated compounds .Molecular Structure Analysis
The molecular formula of “this compound” is C9H8N4O3 . The molecular weight is 220.18 .Chemical Reactions Analysis
The inherent 3,5-substitution pattern for a 1,2,4-oxadiazole ring should allow for better crystal packing through the possibility of forming a coplanar arrangement of the rings . The connectivity of the oxadiazoles via stable C–C bonds should produce materials with enhanced thermal stability .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques : [3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine and related compounds have been synthesized using various techniques, including polyphosphoric acid condensation and reactions involving p-toluic hydrazide and glycine. These processes are characterized using spectroscopic techniques like FT-IR, DSC, and NMR (Shimoga, Shin, & Kim, 2018).
Potential in Medical Research
- Anti-tumor Potential : Some derivatives of this compound have shown promising anti-tumor activities. For example, certain compounds exhibited cytotoxic activity against cancer cell lines like A549, HT29, and HT1080, with some being more potent than the reference drug doxorubicin (Ramazani et al., 2014).
Chemical Properties and Applications
Selective Reduction for Monomer Synthesis : These compounds have been used in the synthesis of amines through the selective reduction of nitro groups. These amines are considered promising monomers for oxidative and radical polymerizations, indicating potential applications in materials science (Tarasenko et al., 2017).
Liquid Crystal Materials : Compounds containing the 1,3,4-oxadiazole ring with a nitro terminal group have been investigated for their liquid crystalline properties. These studies are crucial for the development of new materials with specific thermal and optical characteristics (Abboud, Lafta, & Tomi, 2017).
Potential Pharmacological Uses
Antidiabetic Activity : Derivatives of this compound have been evaluated for antidiabetic activity, showing potential as inhibitors of enzymes like α-amylase. This suggests possible uses in the treatment of diabetes (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Antimicrobial Properties : Various derivatives of this compound have demonstrated significant antimicrobial activity against pathogens like E. coli and S. aureus. This suggests their potential as novel agents in the fight against microbial infections (Aziz‐ur‐Rehman et al., 2013).
Mecanismo De Acción
Target of Action
Similar compounds, such as 4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid, have been found to target aldose reductase , an enzyme involved in the polyol pathway of glucose metabolism.
Mode of Action
Oxadiazole derivatives, which this compound is a part of, have been known to interact with their targets in a variety of ways, depending on the specific structure and functional groups present .
Biochemical Pathways
Oxadiazole derivatives have been found to impact a wide range of pathways, including those involved in cancer, vasodilation, anticonvulsant activity, and diabetes .
Result of Action
Oxadiazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, vasodilator, anticonvulsant, and antidiabetic effects .
Propiedades
IUPAC Name |
[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c10-5-8-11-9(12-16-8)6-1-3-7(4-2-6)13(14)15/h1-4H,5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXBMWDORUEZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2901669.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B2901670.png)
![(2Z)-N-acetyl-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2901672.png)
![(E)-1-(hydroxyimino)-3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinoline 5-oxide](/img/structure/B2901675.png)


![(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2901680.png)
![N-(2,2-Difluoro-7-methyl-4-oxaspiro[2.4]heptan-7-yl)prop-2-enamide](/img/structure/B2901681.png)

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine-4-carboxyli+](/img/structure/B2901684.png)
![methyl 5-((4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)furan-2-carboxylate](/img/structure/B2901686.png)
![N-[1-(2-Fluorophenyl)ethyl]-N-methylprop-2-ynamide](/img/structure/B2901687.png)
